molecular formula C18H18F3N3O2S2 B2894379 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034350-15-5

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2894379
CAS RN: 2034350-15-5
M. Wt: 429.48
InChI Key: LMMLAAVJYDMCBA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F3N3O2S2 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study on pyrazolyl benzenesulfonamide derivatives, including structures related to the specified compound, reported significant antimicrobial and antifungal activities. These compounds showed promise against a range of bacterial and fungal strains, highlighting their potential as bases for developing new antimicrobial agents. Their activity profiles suggest a potential application in addressing drug-resistant microbial infections, an increasingly pressing issue in medical science (Bekhit et al., 2008) [https://consensus.app/papers/synthesis-evaluation-thiazolyl-thiadiazolyl-bekhit/5e12b094027d54669fae11814e55b10b/?utm_source=chatgpt].

Anticancer Potential

The synthesis and characterization of celecoxib derivatives, closely related to the specified chemical structure, have demonstrated anticancer activities. One study found that certain derivatives exhibited significant inhibition against human tumor cell lines, suggesting a pathway for the development of new anticancer therapies. These findings are crucial as they provide a foundation for further exploration into targeted cancer treatments, potentially offering more effective and less toxic options for cancer patients (Küçükgüzel et al., 2013) [https://consensus.app/papers/synthesis-characterization-celecoxib-derivatives-küçükgüzel/f3bd411b736b5d23a2d9261b73b95092/?utm_source=chatgpt].

Anti-Inflammatory Applications

Research into sulfonamide derivatives has uncovered their potential as anti-inflammatory agents. Studies show that these compounds, through their selective inhibition of certain biological pathways, could serve as the basis for new anti-inflammatory medications. This research is particularly relevant for the treatment of chronic inflammatory diseases, offering possible advancements in therapeutic strategies (Hassan et al., 2013) [https://consensus.app/papers/synthesis-antibacterial-antifungal-activity-some-hassan/135328efc8d956dbb39192250561b9d9/?utm_source=chatgpt].

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2S2/c1-12-17(14-6-9-27-11-14)13(2)24(23-12)8-7-22-28(25,26)16-5-3-4-15(10-16)18(19,20)21/h3-6,9-11,22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMLAAVJYDMCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

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